molecular formula C4H5F5S B13408511 Thiols, C4-10, gamma-omega-perfluoro CAS No. 87851-78-3

Thiols, C4-10, gamma-omega-perfluoro

Cat. No.: B13408511
CAS No.: 87851-78-3
M. Wt: 180.14 g/mol
InChI Key: WEILNYJKAUGBAU-UHFFFAOYSA-N
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Description

Thiols, C4-10, gamma-omega-perfluoro, are a class of organic compounds characterized by the presence of thiol groups (-SH) within a carbon chain length ranging from four to ten carbon atoms. The gamma-omega-perfluoro designation indicates that the compound contains a perfluorocarbon chain, which imparts unique chemical properties such as high thermal stability and resistance to chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiols, C4-10, gamma-omega-perfluoro, typically involves the introduction of thiol groups into perfluorinated carbon chains. One common method is the reaction of perfluoroalkyl iodides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of these compounds may involve more scalable processes such as the electrochemical fluorination of hydrocarbons followed by thiolation. This method allows for the efficient production of large quantities of this compound, with high purity .

Chemical Reactions Analysis

Types of Reactions

Thiols, C4-10, gamma-omega-perfluoro, undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Alkyl thiols

Scientific Research Applications

Thiols, C4-10, gamma-omega-perfluoro, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro, primarily involves the reactivity of the thiol group. Thiols can form disulfide bonds through oxidation, which is crucial in biological systems for the stabilization of protein structures. Additionally, the perfluorocarbon chain imparts hydrophobic properties, making these compounds useful in applications requiring water repellency and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

  • Thiols, C2-8, gamma-omega-perfluoro
  • Thiols, C10-20, gamma-omega-perfluoro
  • Perfluoroalkyl (C2-C8)ethyl mercaptan

Uniqueness

Thiols, C4-10, gamma-omega-perfluoro, are unique due to their specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes them particularly useful in applications where both properties are desired, such as in the development of specialty coatings and surfactants .

Properties

CAS No.

87851-78-3

Molecular Formula

C4H5F5S

Molecular Weight

180.14 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutane-1-thiol

InChI

InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2

InChI Key

WEILNYJKAUGBAU-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(C(F)(F)F)(F)F

Origin of Product

United States

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